molecular formula C32H17F4NO4S2 B14791727 10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

Cat. No.: B14791727
M. Wt: 619.6 g/mol
InChI Key: WUMVTBJANPKOGX-UHFFFAOYSA-N
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Description

10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide involves multiple steps, typically starting with the preparation of the difluorophenyl precursors. These precursors undergo a series of cyclization and oxidation reactions under controlled conditions to form the final pentacyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings are replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide is unique due to its specific pentacyclic structure and the presence of difluorophenyl groups. Similar compounds include:

  • 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

Molecular Formula

C32H17F4NO4S2

Molecular Weight

619.6 g/mol

IUPAC Name

10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

InChI

InChI=1S/C32H17F4NO4S2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)43(40,41)37-42(38,39)31(27)29/h1-16,37H

InChI Key

WUMVTBJANPKOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)F)F)S(=O)(=O)NS3(=O)=O)C7=CC(=CC(=C7)F)F

Origin of Product

United States

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